N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular formula of this compound is C22H19N3O4S2 . The structure includes a dibenzo[b,f][1,4]thiazepine core, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms .Physical and Chemical Properties Analysis
The average mass of the compound is 453.534 Da and the monoisotopic mass is 453.081696 Da . Other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on dibenzo[b,f]phosphepin derivatives, which share a structural resemblance with the specified compound, outlines their synthesis, reactivity, and potential as analogues for antidepressant drugs, such as imipramine. These compounds demonstrate varied nucleophilic substitution reactions and possess distinct conformational properties, suggesting their utility in developing new pharmaceuticals with specific biological activities (Segall, Shirin, & Granoth, 1980).
Chiral Catalysts in Organic Synthesis
Chiral dibenzazepine-based ligands have been developed for Rh(I) complexation, catalyzing base-free reactions with high enantioselectivity. This application demonstrates the utility of dibenzazepine derivatives in organic synthesis, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds (Chelouan et al., 2018).
Antimicrobial Activity
Certain dibenzo[b,e]oxepin derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the potential for using dibenzo[b,f][1,4]oxazepin derivatives in developing new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance (Sadek et al., 2011).
Catalytic and Enantioselective Reactions
The aza-Reformatsky reaction utilizing dibenzo[b,f][1,4]oxazepines has been optimized for high yields and enantioselectivities, showcasing the utility of these compounds in synthetic organic chemistry. This application is particularly relevant for synthesizing chiral β-amino esters, underlining the versatility of dibenzo[b,f][1,4]oxazepin derivatives in facilitating complex organic transformations with high stereocontrol (Munck et al., 2017).
Wirkmechanismus
- The primary target of this compound is the Dopamine D2 receptor . It selectively inhibits this receptor, which plays a crucial role in neurotransmission and modulation of various physiological processes .
- Upon binding to the Dopamine D2 receptor, the compound modulates downstream signaling pathways. It may alter intracellular calcium levels, cyclic AMP (cAMP) production, and protein kinase activity. These changes impact neuronal function and neurotransmitter release .
- The compound affects several pathways, including the dopaminergic pathway . By inhibiting the D2 receptor, it influences dopamine-mediated signaling, which has implications for mood regulation, movement control, and cognition .
- Cellular effects include changes in receptor expression, neurotransmitter release, and neuronal excitability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s oral bioavailability depends on its solubility and stability in the gastrointestinal tract. It likely binds to plasma proteins and distributes throughout tissues. Hepatic enzymes metabolize it into inactive forms. Elimination occurs primarily via urine and feces .
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXCDQUJIZPWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.